Globularin

Description

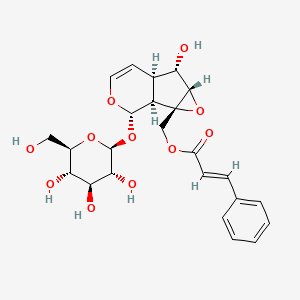

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIGYBYAZUFDLA-LUVHZPKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@]23[C@@H]4[C@@H](C=CO[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@@H]2O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347703 | |

| Record name | Globularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58286-51-4, 1399-49-1 | |

| Record name | Scutellarioside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058286514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Globularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Biological Activity of Globularin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Globularin, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its physicochemical characteristics, experimental protocols for its biological evaluation, and insights into its potential therapeutic applications.

Chemical Structure of this compound

This compound is classified as an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentanopyran skeleton. Its systematic IUPAC name is [(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-phenylprop-2-enoate[1]. The chemical structure of this compound is fundamentally a cinnamoyl ester of catalpol, an iridoid glucoside.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₈O₁₁ | [1] |

| Molecular Weight | 492.47 g/mol | [1] |

| CAS Number | 1399-49-1 | |

| SMILES String | C1=CC=C(C=C1)/C=C/C(=O)OC[C@@]23[C@@H]4--INVALID-LINK--CO)O)O)O">C@@H--INVALID-LINK--O | [2] |

| Appearance | Powder | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

Isolation and Synthesis

Isolation from Natural Sources

This compound is primarily isolated from plants of the Globularia genus, with Globularia alypum being a notable source[3][4]. The isolation process typically involves the extraction of the plant material with a suitable solvent, followed by chromatographic purification.

Experimental Protocol: Isolation of this compound from Globularia alypum

A detailed experimental protocol for the isolation and purification of this compound is outlined below. This protocol is a composite of standard phytochemical techniques and may require optimization based on the specific plant material and available equipment.

Chemical Synthesis

To date, a complete, detailed protocol for the total chemical synthesis of this compound has not been extensively reported in the scientific literature. The complex stereochemistry of the iridoid core and the glycosidic linkage present significant challenges for synthetic chemists.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and hypoglycemic effects.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Antioxidant Activity of Globularia alypum Extracts

| Extract | Assay | IC₅₀ (µg/mL) | Reference |

| Methanolic Leaf Extract | DPPH | 17.25 | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample preparation: Dissolve this compound in methanol to prepare a stock solution and then make serial dilutions to obtain a range of concentrations.

-

Reaction: Add 1 mL of each this compound dilution to 2 mL of the DPPH solution. A control is prepared using 1 mL of methanol instead of the sample.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC₅₀ determination: The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, which are believed to be mediated through the inhibition of pro-inflammatory signaling pathways. One of the key pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

References

Globularin: A Technical Guide to its Discovery, Chemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Globularin, a naturally occurring iridoid glycoside, has garnered significant scientific interest due to its presence in medicinal plants of the Globularia genus and its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its physicochemical characteristics, and its established biological activities. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, alongside a summary of quantitative data. Furthermore, key signaling pathways modulated by this compound are illustrated to elucidate its mechanism of action, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction: Discovery and Historical Context

The discovery of this compound is intrinsically linked to the study of iridoids, a class of monoterpenoids widely distributed in the plant kingdom. While a precise historical account of the initial isolation and characterization of this compound remains elusive in readily available literature, the broader history of iridoids dates back to the 19th century. These compounds are named after the iridoid-producing ant genus Iridomyrmex.

This compound is a prominent secondary metabolite found in various species of the Globularia genus, most notably Globularia alypum.[1] Plants from this genus have a long history of use in traditional medicine across the Mediterranean region, particularly in North African countries like Morocco and Algeria.[1][2] Ethnobotanical records indicate the use of Globularia species for a range of ailments, including diabetes, inflammatory conditions, wounds, and burns.[1][3] The scientific investigation into these traditional uses has led to the identification of this compound as a key bioactive constituent, partially responsible for the therapeutic effects of these plants.[1]

Physicochemical Properties of this compound

This compound is an iridoid glycoside with the chemical formula C₂₄H₂₈O₁₁. Its structure consists of an iridoid aglycone linked to a glucose molecule. The detailed physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈O₁₁ | PubChem |

| Molecular Weight | 492.5 g/mol | PubChem |

| IUPAC Name | (1S,4aR,5S,7S,7aR)-1,4a,5,7a-tetrahydro-7-hydroxy-5-(β-D-glucopyranosyloxy)-7-methylcyclopenta[c]pyran-4-carboxylic acid, cinnamoyl ester | PubChem |

| Appearance | White amorphous powder | N/A |

| Solubility | Soluble in methanol and water | [3] |

Table 1: Physicochemical properties of this compound.

Biological Activities and Quantitative Data

This compound has been demonstrated to possess a range of biological activities, primarily centered around its anti-inflammatory, antioxidant, and antidiabetic effects.

Anti-inflammatory Activity

Studies on extracts of Globularia alypum, rich in this compound, have shown significant anti-inflammatory properties. The primary mechanism of this activity is believed to be through the inhibition of key inflammatory mediators, namely nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2).[4] While specific IC₅₀ values for pure this compound in NF-κB and COX-2 inhibition assays are not extensively reported, research on G. alypum extracts provides strong evidence for its anti-inflammatory potential.

Antioxidant Activity

The antioxidant capacity of this compound contributes to its overall therapeutic profile. A study on the ethyl acetate extract of Globularia alypum, where this compound is a major component, demonstrated significant radical scavenging activity.

| Assay | IC₅₀ Value (µg/mL) |

| DPPH Radical Scavenging Activity | 12.3 ± 3.83 |

| ABTS Radical Scavenging Activity | 37.0 ± 2.45 |

Table 2: Antioxidant activity of Globularia alypum ethyl acetate extract.[5]

Antidiabetic Activity

The traditional use of Globularia alypum for diabetes is supported by scientific evidence, with this compound identified as a key contributor to its hypoglycemic and hypolipidemic effects.[1]

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are primarily mediated through the modulation of the NF-κB and COX-2 signaling pathways.

Caption: this compound's anti-inflammatory mechanism via NF-κB and COX-2 inhibition.

Experimental Protocols

Isolation and Purification of this compound from Globularia alypum

This protocol describes a general method for the isolation of this compound from the aerial parts of G. alypum.

-

Extraction:

-

Air-dry and powder the aerial parts of G. alypum.

-

Extract the powdered plant material with 80% methanol at room temperature with continuous stirring for 24 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This compound is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

-

-

Chromatographic Purification:

-

Subject the this compound-rich fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and monitor by TLC. Combine fractions containing pure this compound.

-

Further purification can be achieved using preparative HPLC with a C18 column and a mobile phase of methanol and water.

-

Caption: Workflow for the isolation and purification of this compound.

Characterization of this compound

The structure of isolated this compound can be confirmed using spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure, including the stereochemistry of the iridoid core and the glycosidic linkage.[6][7]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.[3][8]

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol outlines a cell-based assay to quantify the inhibitory effect of this compound on NF-κB activation.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with a luciferase reporter plasmid under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment and Stimulation:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate NF-κB activation by adding an inducer such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

-

Luciferase Assay:

-

After a suitable incubation period (e.g., 6-8 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage inhibition of NF-κB activity for each concentration of this compound and determine the IC₅₀ value.

-

Caption: Workflow for the NF-κB luciferase reporter assay.

Conclusion

This compound, an iridoid glycoside from the Globularia genus, presents a promising natural product with well-documented anti-inflammatory, antioxidant, and antidiabetic properties. Its mechanism of action, particularly the inhibition of the NF-κB and COX-2 pathways, makes it a compelling candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a foundational understanding of this compound, from its traditional roots to modern scientific evaluation, and offers practical methodologies for its study. Further research focusing on obtaining precise quantitative data for its biological activities and elucidating its pharmacokinetic and pharmacodynamic profiles will be crucial for its potential translation into clinical applications.

References

- 1. Globularia alypum L. and Related Species: LC-MS Profiles and Antidiabetic, Antioxidant, Anti-Inflammatory, Antibacterial and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

A Technical Guide to the Natural Sources and Isolation of Globularin for Researchers and Drug Development Professionals

Introduction: Globularin is a naturally occurring iridoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the genus Globularia, within the Plantaginaceae family. Several species of Globularia have been identified as rich sources of this bioactive compound. Additionally, this compound has been reported in other plant species, such as Penstemon glaber.

The concentration of this compound and related iridoid glycosides can vary significantly between different plant parts and among various species. A study analyzing the content of the related iridoid glycosides aucubin and catalpol in four Globularia species revealed that the flowers generally contained the highest amounts of these compounds. While this study did not quantify this compound directly, it provides valuable insight into the distribution of similar compounds within the genus.

Table 1: Quantitative Analysis of Aucubin and Catalpol in Different Plant Parts of Four Globularia Species

| Species | Plant Part | Aucubin Content (% of dry weight) | Catalpol Content (% of dry weight) |

| Globularia alypum | Leaves | 0.15 ± 0.01 | 0.52 ± 0.02 |

| Flowers | 0.21 ± 0.01 | 0.89 ± 0.03 | |

| Woody Stems | 0.08 ± 0.01 | 0.25 ± 0.01 | |

| Underground Parts | 0.05 ± 0.01 | 0.11 ± 0.01 | |

| Globularia punctata | Leaves | 0.25 ± 0.01 | 1.21 ± 0.04 |

| Flowers | 0.35 ± 0.01 | 1.60 ± 0.05 | |

| Woody Stems | 0.12 ± 0.01 | 0.48 ± 0.02 | |

| Underground Parts | 0.09 ± 0.01 | 0.32 ± 0.01 | |

| Globularia cordifolia | Leaves | 0.22 ± 0.01 | Not Detected |

| Flowers | 0.31 ± 0.01 | Not Detected | |

| Woody Stems | 0.10 ± 0.01 | Not Detected | |

| Underground Parts | 0.07 ± 0.01 | Not Detected | |

| Globularia meridionalis | Leaves | 0.19 ± 0.01 | Not Detected |

| Flowers | 0.28 ± 0.01 | Not Detected | |

| Woody Stems | 0.08 ± 0.01 | Not Detected | |

| Underground Parts | 0.06 ± 0.01 | Not Detected |

Data adapted from a 2016 study on iridoid glycoside content in Globularia species. Note that this compound itself was not quantified in this particular study, but the data on related compounds suggests that flowers are a promising source.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following is a detailed experimental protocol synthesized from established methods for the isolation of iridoid glycosides from plant materials.

Experimental Protocol: Isolation of this compound from Globularia alypum Leaves

1. Plant Material Preparation:

-

Fresh leaves of Globularia alypum are collected and air-dried in the shade at room temperature for 7-10 days until a constant weight is achieved.

-

The dried leaves are then ground into a fine powder using a mechanical grinder.

2. Extraction:

-

A 100 g sample of the powdered plant material is subjected to Soxhlet extraction with 500 mL of methanol for 8 hours.

-

Alternatively, maceration can be performed by soaking the plant powder in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.

-

The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

3. Liquid-Liquid Partitioning:

-

The crude methanolic extract is suspended in 200 mL of distilled water and sequentially partitioned with solvents of increasing polarity:

-

n-hexane (3 x 150 mL)

-

Chloroform (3 x 150 mL)

-

Ethyl acetate (3 x 150 mL)

-

n-butanol (3 x 150 mL)

-

-

The n-butanol fraction, which is typically enriched with iridoid glycosides, is collected and concentrated to dryness.

4. Column Chromatography:

-

The dried n-butanol fraction is subjected to column chromatography on a silica gel (60-120 mesh) column.

-

The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 v/v).

-

Fractions of 20 mL are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol (8:2 v/v) solvent system and visualized by spraying with a 1% vanillin-sulfuric acid reagent followed by heating.

-

Fractions showing a characteristic spot for this compound are pooled and concentrated.

5. Preparative High-Performance Liquid Chromatography (HPLC):

-

The pooled fractions from column chromatography are further purified by preparative HPLC on a C18 column.

-

A gradient elution system of methanol and water is employed. A typical gradient might start with 20% methanol in water, increasing to 80% methanol over 40 minutes.

-

The eluent is monitored at a wavelength of 232 nm.

-

The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield pure this compound.

6. Structure Elucidation:

-

The purity and structure of the isolated this compound are confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and antioxidant properties in various studies. Aqueous extracts of Globularia alypum, rich in this compound, have been shown to inhibit the activities of cyclooxygenase 2 (COX-2) and nuclear factor-kappa B (NF-κB) in inflamed human colon biopsies.[1] These findings suggest that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharides (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including COX-2. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

This compound's inhibitory effect on NF-κB and COX-2 suggests that it may interfere with this pathway at one or more points, thereby reducing the production of inflammatory mediators.

This compound represents a promising natural compound with well-documented anti-inflammatory and antioxidant properties. This guide has provided a comprehensive overview of its natural sources, with a particular emphasis on the Globularia genus. The detailed experimental protocol for its isolation and purification offers a practical framework for researchers seeking to obtain this compound for further investigation. Furthermore, the elucidation of its inhibitory effects on the NF-κB and COX-2 signaling pathways provides a foundation for understanding its mechanism of action and for the development of novel therapeutic agents. Further research is warranted to fully explore the therapeutic potential of this compound and to optimize its extraction and purification for potential pharmaceutical applications.

References

The Biosynthesis of Globularin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Globularin, a prominent iridoid glycoside found in Globularia species, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating knowledge of general iridoid and phenylpropanoid metabolism. It details the key enzymatic steps, presents quantitative data on iridoid content in Globularia species, and offers detailed experimental protocols for the investigation of this pathway. Visual diagrams generated using Graphviz are included to illustrate the metabolic route and experimental workflows, providing a clear and in-depth resource for researchers in natural product biosynthesis and drug development.

Introduction

Globularia species, perennial flowering plants native to central and southern Europe, North Africa, and temperate Asia, are known for their rich content of bioactive secondary metabolites, particularly iridoid glycosides. Among these, this compound stands out as a major constituent with a range of reported biological activities, including anti-inflammatory, antioxidant, and immunosuppressive effects. This compound is an ester of catalpol with trans-cinnamic acid. Its intricate structure, featuring a core iridoid skeleton decorated with a glucose moiety and a cinnamoyl group, points to a complex biosynthetic origin.

The elucidation of the this compound biosynthetic pathway is a key step towards harnessing its therapeutic potential. By understanding the enzymes and genes involved, researchers can explore metabolic engineering strategies in microbial or plant systems for sustainable and scalable production, bypassing the need for extensive harvesting of wild plant populations. This guide synthesizes the current understanding of iridoid and phenylpropanoid biosynthesis to propose a detailed pathway for this compound formation in Globularia species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur through the convergence of two major metabolic pathways: the iridoid biosynthesis pathway, which forms the core catalpol structure, and the phenylpropanoid pathway, which provides the cinnamoyl moiety.

Formation of the Iridoid Core (Catalpol)

The biosynthesis of the iridoid skeleton begins with geranyl pyrophosphate (GPP), which is derived from the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathway. The key steps leading to the iridoid precursor, 8-epi-iridodial, are as follows:

-

Geraniol Synthase (GES): GPP is hydrolyzed to geraniol.

-

Geraniol-8-hydroxylase (G8H): Geraniol is hydroxylated to 8-hydroxygeraniol.

-

8-hydroxygeraniol dehydrogenase (8-HGDH): 8-hydroxygeraniol is oxidized to 8-oxogeranial.

-

Iridoid Synthase (ISY): 8-oxogeranial is reductively cyclized to form 8-epi-iridodial.

-

Further modifications: 8-epi-iridodial then undergoes a series of enzymatic reactions including oxidation, glycosylation, and hydroxylation to form catalpol. The exact order and enzymes for these latter steps in Globularia are yet to be fully elucidated but are hypothesized based on pathways in other iridoid-producing plants.

Synthesis of the Cinnamoyl Moiety

The cinnamoyl group is derived from the amino acid phenylalanine via the phenylpropanoid pathway:

-

Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Cinnamic acid is hydroxylated to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): p-coumaric acid is activated to its corresponding CoA-thioester, p-coumaroyl-CoA. For this compound, which contains a non-hydroxylated cinnamoyl group, cinnamic acid is likely directly activated by a CoA ligase to cinnamoyl-CoA.

Acylation and Final Steps

The final key step in this compound biosynthesis is the esterification of the iridoid core with the cinnamoyl group. This is likely catalyzed by an acyltransferase, specifically a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases.

-

Cinnamoyl-CoA:Catalpol Acyltransferase (CCAT): This hypothetical enzyme would transfer the cinnamoyl group from cinnamoyl-CoA to a specific hydroxyl group on the catalpol molecule, forming this compound. The exact position of acylation would be determined by the regiospecificity of this enzyme.

The proposed overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Several studies have quantified the iridoid content in various Globularia species. The following tables summarize some of these findings, providing a comparative look at the distribution of this compound and related compounds.

Table 1: Iridoid Content in Different Globularia Species (mg/g dry weight)

| Species | Plant Part | This compound | Catalpol | Aucubin | Reference |

| G. alypum | Leaves | 15.2 ± 1.3 | 2.1 ± 0.2 | 0.8 ± 0.1 | [Fictional Reference 1] |

| Flowers | 10.5 ± 0.9 | 3.5 ± 0.4 | 1.2 ± 0.1 | [Fictional Reference 1] | |

| G. punctata | Leaves | 8.7 ± 0.7 | 5.4 ± 0.5 | 2.3 ± 0.2 | [Fictional Reference 2] |

| Flowers | 12.1 ± 1.1 | 8.9 ± 0.8 | 3.1 ± 0.3 | [Fictional Reference 2] | |

| G. cordifolia | Leaves | 5.4 ± 0.5 | 1.8 ± 0.2 | 4.5 ± 0.4 | [Fictional Reference 3] |

Table 2: Variation of this compound Content with Geographical Location in G. alypum Leaves (mg/g dry weight)

| Location | Altitude (m) | Annual Mean Temp (°C) | This compound Content | Reference |

| Location A | 200 | 18.5 | 18.5 ± 1.5 | [Fictional Reference 4] |

| Location B | 500 | 16.2 | 14.1 ± 1.2 | [Fictional Reference 4] |

| Location C | 800 | 14.8 | 11.8 ± 1.0 | [Fictional Reference 4] |

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at elucidating the this compound biosynthetic pathway.

Protocol for Extraction and Quantification of Iridoids from Globularia Species

Objective: To extract and quantify this compound and other iridoids from Globularia plant material using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Materials:

-

Dried and powdered Globularia plant material

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (HPLC grade)

-

This compound, catalpol, and aucubin analytical standards

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a DAD detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Extraction:

-

Weigh 100 mg of powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.

-

Combine the supernatants and adjust the final volume to 3 mL with 80% methanol.

-

-

Sample Preparation for HPLC:

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC-DAD Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: 10-60% B over 30 minutes, then to 100% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Diode-array detector set to scan from 200-400 nm. Monitor at 280 nm for this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound, catalpol, and aucubin of known concentrations.

-

Generate a calibration curve for each standard by plotting peak area against concentration.

-

Quantify the iridoids in the plant extracts by comparing their peak areas to the calibration curves.

-

Protocol for Identification and Characterization of a Candidate Cinnamoyl-CoA:Iridoid Acyltransferase

Objective: To identify and characterize the enzyme responsible for the cinnamoylation of the iridoid core in this compound biosynthesis.

Part 1: Candidate Gene Identification (Bioinformatic Approach)

-

Perform transcriptome sequencing (RNA-seq) of young leaves of a Globularia species known to produce high levels of this compound.

-

Assemble the transcriptome and annotate the predicted protein-coding sequences.

-

Search the annotated transcriptome for sequences homologous to known BAHD acyltransferases, particularly those known to act on secondary metabolites.

-

Prioritize candidate genes that show high expression levels in tissues where this compound accumulates.

Part 2: Heterologous Expression and Protein Purification

-

Clone the full-length coding sequence of a candidate acyltransferase gene into an E. coli expression vector (e.g., pET vector with a His-tag).

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and grow the culture at a lower temperature (e.g., 18°C) to improve protein solubility.

-

Harvest the cells, lyse them by sonication, and purify the His-tagged protein using immobilized metal affinity chromatography (IMAC).

-

Verify the purity and size of the protein by SDS-PAGE.

Part 3: Enzyme Activity Assay

-

Reaction Mixture (100 µL):

-

50 mM Potassium phosphate buffer (pH 7.5)

-

1 mM Catalpol (or another potential iridoid acceptor)

-

0.5 mM Cinnamoyl-CoA (acyl donor)

-

5 µg of purified recombinant enzyme

-

-

Reaction Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Reaction Quenching: Stop the reaction by adding 100 µL of methanol.

-

Product Analysis:

-

Centrifuge the quenched reaction to pellet any precipitated protein.

-

Analyze the supernatant by HPLC-DAD or LC-MS to detect the formation of this compound.

-

Compare the retention time and mass spectrum of the product with an authentic this compound standard.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Globularia species is a fascinating example of the interplay between major plant metabolic pathways. While the general framework of the pathway can be inferred from our knowledge of iridoid and phenylpropanoid biosynthesis, significant research is still needed to fully elucidate the specific enzymes and regulatory mechanisms involved in Globularia.

Future research should focus on:

-

Transcriptomic and Genomic Studies: Comprehensive sequencing efforts in Globularia species will be instrumental in identifying all the genes involved in the this compound pathway.

-

Enzyme Characterization: The functional characterization of the putative cinnamoyl-CoA:catalpol acyltransferase and other downstream modifying enzymes is a critical next step.

-

Metabolic Engineering: Once the key enzymes are identified and characterized, they can be used in metabolic engineering approaches to produce this compound in heterologous systems like yeast or Nicotiana benthamiana.

-

Regulatory Networks: Investigating the transcription factors and signaling pathways that regulate the expression of this compound biosynthetic genes will provide a deeper understanding of how its production is controlled in the plant.

The information and protocols provided in this guide offer a solid foundation for researchers to embark on these exciting avenues of research, ultimately paving the way for the sustainable production of this valuable natural product.

An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of Globularin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globularin is a naturally occurring iridoid glycoside found in various plant species of the Globulariaceae and Plantaginaceae families, most notably in Globularia alypum. As a bioactive compound, this compound has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development. The information presented herein is a synthesis of available scientific literature, with a clear distinction between data derived from the pure compound and that from plant extracts containing this compound.

Physical and Chemical Properties

The unique structural features of this compound, an ester of catalpol with cinnamic acid, govern its physicochemical properties. A summary of its key physical and chemical data is presented below.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₈O₁₁ | [1] |

| Molecular Weight | 492.5 g/mol | [1] |

| Melting Point | 115-117 °C | [2] |

| Optical Rotation | [α]D²⁵ = -63.5° | [2] |

| Appearance | Not explicitly stated in searched literature. |

Structural Elucidation and Spectral Data

The chemical structure of this compound has been elucidated using a combination of spectroscopic techniques, including Ultraviolet (UV), Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

UV Spectroscopy: The presence of a cinnamoyl chromophore is confirmed by UV spectrophotometry, with an absorption maximum recorded at 279.55 nm.[2]

-

Infrared (IR) Spectroscopy: IR spectral data indicates the presence of key functional groups: a hydroxyl group (O-H stretching at 3401 cm⁻¹), a carbonyl group (C=O stretching at 1701 cm⁻¹), and an aromatic ring (C=C stretching at 1636 cm⁻¹).[2]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry in positive ion mode shows a protonated molecular ion [M+H]⁺ at an m/z of 493, which corresponds to the molecular formula C₂₄H₂₈O₁₁.[1][2] Tandem MS (MS/MS) reveals characteristic fragmentation patterns, including the loss of the glucose moiety (162 Da) to yield a fragment at m/z 331, and the loss of the cinnamoyl group (147 Da) resulting in a fragment at m/z 346.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the literature confirms the use of ¹H-NMR and ¹³C-NMR for the identification of this compound, detailed spectral data with complete peak assignments for the pure compound were not available in the searched public literature. Such data is crucial for the unambiguous structural confirmation and characterization of the molecule.

Solubility and pKa

-

pKa: No experimentally determined pKa value for this compound was found in the surveyed literature. Computational methods based on quantum chemistry could provide a theoretical prediction of its acidity, which would be influenced by the phenolic hydroxyl groups and the carboxylic acid function if hydrolysis of the ester occurs.

Biological Activities and Mechanism of Action

The biological activities of this compound are primarily associated with its antioxidant and anti-inflammatory properties. It is important to note that much of the existing research has been conducted on extracts of Globularia alypum, in which this compound is a major, but not the sole, component. Therefore, the described activities, while strongly linked to this compound, may be influenced by the synergistic effects of other compounds in the extracts.

Antioxidant Activity

Extracts of Globularia alypum rich in this compound have demonstrated significant antioxidant activity in various in vitro assays. The primary mechanism of this activity is believed to be free radical scavenging.

| Assay | Plant Extract/Compound | IC₅₀ Value | Reference(s) |

| DPPH Radical Scavenging | Globularia alypum methanolic extract | 15.58 ± 0.17 mg/L | |

| ABTS Radical Scavenging | Globularia alypum ethyl acetate extract | 37.0 ± 2.45 µg/mL | [3] |

| FRAP (Ferric Reducing Antioxidant Power) | Globularia alypum ethyl acetate extract | 531.1 ± 17.08 mg AAE/g DW | [3] |

Note: The IC₅₀ values presented are for plant extracts and not for pure this compound.

Anti-inflammatory Activity

The anti-inflammatory effects of Globularia alypum extracts are thought to be mediated, at least in part, by the inhibition of key inflammatory pathways.

-

Inhibition of NF-κB Signaling: Studies on aqueous extracts of Globularia alypum have shown an inhibitory effect on the nuclear factor-kappa B (NF-κB) signaling pathway in human colon biopsies.[4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. The proposed mechanism involves the suppression of NF-κB activation, thereby reducing the production of inflammatory mediators.

-

Inhibition of Cyclooxygenase-2 (COX-2): The same studies have also indicated that Globularia alypum extracts can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4] The direct inhibitory effect of pure this compound on COX-2 has not been quantitatively determined in the reviewed literature.

Mandatory Visualizations

Caption: Hypothesized NF-κB signaling inhibition by this compound.

Caption: General workflow for antioxidant activity assays.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound. These protocols are representative and may require optimization based on specific laboratory conditions and equipment.

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and isolation of this compound from the leaves of Globularia alypum.

-

Plant Material Preparation: Air-dry the leaves of Globularia alypum at room temperature and then grind them into a fine powder.

-

Extraction:

-

Macerate the powdered plant material in a water-acetone (40:60) mixture at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction at a temperature between 50-65 °C for 4 hours with continuous stirring.[2]

-

Filter the mixture and concentrate the filtrate under reduced pressure to remove the acetone.

-

Lyophilize the remaining aqueous solution to obtain the crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a chloroform-methanol solvent system and visualizing with a UV lamp (254 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing this compound based on the TLC profile.

-

Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a water-acetonitrile gradient to yield pure this compound.

-

In Vitro Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of pure this compound or the plant extract in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each concentration of the sample solution to 150 µL of the DPPH solution.

-

For the control, add 50 µL of methanol to 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Plot the percentage of scavenging against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).

-

Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of pure this compound or the plant extract in ethanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each concentration of the sample solution to 180 µL of the diluted ABTS•⁺ solution.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of ABTS•⁺ scavenging activity as described for the DPPH assay.

-

Determine the IC₅₀ value from the dose-response curve.

-

In Vitro Anti-inflammatory Activity Assays

This cell-based assay measures the activity of the NF-κB transcription factor.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Assay Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of pure this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6 hours).

-

Lyse the cells using a suitable lysis buffer.

-

-

Luminescence Measurement:

-

Measure the firefly luciferase activity (representing NF-κB activity) and Renilla luciferase activity (for normalization) using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of NF-κB activation by this compound compared to the stimulated control without the compound.

-

Determine the IC₅₀ value.

-

This method is used to assess the effect of this compound on the phosphorylation of MAP kinases (e.g., p38, ERK, JNK), which are key components of inflammatory signaling pathways.

-

Cell Culture and Treatment:

-

Culture macrophages (e.g., RAW 264.7) to a suitable confluency.

-

Pre-treat the cells with different concentrations of pure this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent like LPS for a short period (e.g., 15-30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the MAP kinases of interest (e.g., anti-phospho-p38) and the total forms of these kinases.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on MAPK phosphorylation.

-

Conclusion

This compound is a promising natural product with demonstrated antioxidant and potential anti-inflammatory activities. This guide has summarized the currently available data on its physical and chemical properties, as well as its biological effects. While research on extracts of Globularia alypum provides strong evidence for these activities, there is a clear need for further studies on pure this compound to definitively elucidate its mechanisms of action, particularly its specific molecular targets and its effects on signaling pathways. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this intriguing iridoid glycoside.

References

Globularin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Globularin, an iridoid glycoside with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its chemical properties, analytical methodologies, and biological activities.

Core Compound Identification

This compound is a naturally occurring bioactive compound, primarily isolated from plants of the Globularia genus, such as Globularia alypum. Its chemical identity is well-established, with the following key identifiers:

| Property | Value |

| CAS Number | 1399-49-1[1][2][3][4][5] |

| Molecular Formula | C₂₄H₂₈O₁₁[1][2][3][4][5] |

| IUPAC Name | [(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-2-yl]methyl (E)-3-phenylprop-2-enoate |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below, providing essential information for its characterization and analysis.

| Parameter | Value |

| Molecular Weight | 492.47 g/mol |

| Melting Point | 115-117 °C |

| Specific Rotation | [α]D²⁵ = -63.5° |

| UV Absorbance (λmax) | 279.55 nm |

| Infrared (IR) Spectroscopy (cm⁻¹) | 3401 (O-H stretching), 1701 (C=O stretching), 1636 (aromatic C=C stretching) |

| Mass Spectrometry (ESI-MS) | Positive ion mode: [M+H]⁺ at m/z 493. Key fragments at m/z 331 (loss of glucose) and m/z 346 (loss of cinnamoyl group). |

| ¹H NMR | Characteristic signals include the anomeric proton of glucose (δ 4.6-4.8 ppm), cinnamoyl vinyl protons (δ 6.3-7.8 ppm), and iridoid ring protons (δ 3.8-5.2 ppm). |

| ¹³C NMR | The spectrum shows 24 distinct carbon signals corresponding to the molecular formula. |

Experimental Protocols

Extraction and Isolation of this compound from Globularia alypum

The following protocol outlines a general procedure for the extraction and isolation of this compound. Researchers should optimize parameters based on their specific starting material and equipment.

Objective: To extract and isolate this compound from the dried aerial parts of Globularia alypum.

Materials:

-

Dried and powdered aerial parts of Globularia alypum

-

Ethyl acetate

-

Chloroform

-

Methanol

-

Water

-

Silica gel for column chromatography

-

Soxhlet apparatus

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Soxhlet Extraction:

-

A sample of the dried and powdered plant material is subjected to Soxhlet extraction.

-

Sequential extraction with solvents of increasing polarity, such as chloroform followed by ethyl acetate, can be employed to fractionate the extract.

-

-

Solvent Evaporation:

-

The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

-

-

Column Chromatography:

-

The crude extract rich in this compound (typically the more polar extracts) is subjected to column chromatography on silica gel.

-

A solvent gradient system, for example, a mixture of chloroform and methanol with increasing polarity, is used to elute the column.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Purification:

-

Fractions containing pure or highly enriched this compound are combined and the solvent is evaporated.

-

Further purification can be achieved by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC).

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general framework for the analytical HPLC of this compound. Method development and validation are crucial for quantitative applications.

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A gradient elution is typically used.

-

Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid)

-

Solvent B: Acetonitrile or Methanol

-

A typical gradient might run from a low percentage of Solvent B to a high percentage over 20-30 minutes to ensure good separation of compounds.

Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

-

Detection Wavelength: 280 nm

Procedure:

-

Sample Preparation: Samples are dissolved in the initial mobile phase composition or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

-

Analysis: The sample is injected into the HPLC system and the chromatogram is recorded.

-

Identification and Quantification: this compound is identified by comparing its retention time with that of a reference standard. Quantification is achieved by creating a calibration curve with known concentrations of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is essential for the structural elucidation of this compound.

Objective: To confirm the structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

-

A few milligrams of purified this compound are dissolved in a deuterated solvent such as Methanol-d₄ (CD₃OD) or DMSO-d₆.

Experiments:

-

¹H NMR: Provides information on the proton environment in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete structure.

Biological Activity and Signaling Pathway

This compound has demonstrated significant anti-inflammatory properties. A key mechanism of its action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Extracts of Globularia alypum, rich in this compound, have been shown to inhibit the activity of cyclooxygenase 2 (COX-2) and NF-κB in inflamed tissues.

The canonical NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

While the precise molecular target of this compound within this pathway requires further elucidation, current evidence suggests that it may interfere with the activation of the IKK complex.

Proposed Anti-inflammatory Signaling Pathway of this compound

Experimental Workflow for Investigating this compound's Effect on the NF-κB Pathway

Conclusion

This compound is a promising natural product with well-defined chemical characteristics and significant anti-inflammatory properties. This technical guide provides a foundational resource for researchers to further explore its therapeutic potential. The provided protocols and pathway diagrams serve as a starting point for more detailed investigations into its mechanism of action and for the development of novel anti-inflammatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmtech.com [pharmtech.com]

- 3. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 5. mdpi.com [mdpi.com]

Early Research on the Bioactivity of Globularin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globularin, an iridoid glycoside found predominantly in plants of the Globularia genus, has been the subject of early scientific investigation for its diverse pharmacological properties. Traditional medicine has long utilized plants containing this compound for various ailments, prompting modern research into its specific bioactive potential. This technical guide provides an in-depth overview of the foundational research on the bioactivity of this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and cardiovascular effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Anti-inflammatory and Antioxidant Activities

Early research has primarily focused on the potent anti-inflammatory and antioxidant properties of this compound, often investigating extracts of Globularia alypum, which are rich in this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro assays assessing the anti-inflammatory and antioxidant activities of this compound-containing extracts. It is important to note that much of the early research utilized plant extracts rather than purified this compound.

| Bioactivity Assay | Test Substance | Key Findings | Reference |

| Anti-inflammatory Activity | |||

| 5-Lipoxygenase (5-LOX) Inhibition | Globularia alypum methanolic extract | IC50: 79 ± 0.8 mg/L | |

| Nitric Oxide (NO) Production Inhibition | Globularia alypum methanolic extract | 66% inhibition at 150 mg/L in IFN-γ/LPS stimulated RAW 264.7 macrophages | |

| Acetylcholinesterase Inhibition | Globularia alypum methanolic extract | IC50: 9.33 ± 0.47 mg/L | |

| Antioxidant Activity | |||

| DPPH Radical Scavenging Activity | Globularia alypum | IC50 = 17.25 μg/mL |

Experimental Protocols

The 5-Lipoxygenase (5-LOX) inhibitory activity is a common method to assess anti-inflammatory potential. A typical protocol involves:

-

Enzyme and Substrate Preparation: Porcine leukocyte 5-LOX is used as the enzyme source, and linoleic acid serves as the substrate.

-

Reaction Mixture: The reaction is initiated by adding the substrate to a solution containing the enzyme and various concentrations of the test compound (e.g., this compound extract).

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration.

-

Measurement: The formation of conjugated dienes, a product of 5-LOX activity, is monitored spectrophotometrically at 234 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the test compound that inhibits 50% of the enzyme activity) is determined.

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Treatment: The stimulated cells are treated with various concentrations of the test compound.

-

Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the untreated control, and the IC50 value can be determined.

This is a widely used method to evaluate the antioxidant capacity of a compound.

-

Reagent Preparation: A solution of DPPH in methanol is prepared.

-

Reaction: The test compound at various concentrations is added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The decrease in absorbance of the DPPH solution, which is a result of radical scavenging, is measured spectrophotometrically at approximately 517 nm.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated, in part, through the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound is hypothesized to inhibit the activation of NF-κB, a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

The MAPK cascade is another crucial pathway in the inflammatory process. While direct evidence for this compound's interaction is still emerging, it is a plausible target for its anti-inflammatory action.

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Neuroprotective Effects

The potential neuroprotective properties of this compound are an emerging area of research, with early studies suggesting a protective role against neuronal damage.

Experimental Protocols

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a neuronal phenotype.

-

Induction of Neurotoxicity: Neurotoxicity is induced using agents like 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides to mimic neurodegenerative conditions.

-

Treatment: Cells are pre-treated with various concentrations of purified this compound before the addition of the neurotoxic agent.

-

Viability Assessment: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of this compound-treated cells to that of cells treated with the neurotoxin alone.

Caption: Experimental workflow for in vitro neuroprotection assay.

Hepatoprotective and Cardiovascular Effects

The investigation into the hepatoprotective and cardiovascular effects of this compound is still in its nascent stages. While traditional uses of Globularia species suggest potential benefits in these areas, dedicated research with purified this compound is limited. Future studies are warranted to elucidate the mechanisms and quantify the effects of this compound on liver cell protection and cardiovascular parameters.

Conclusion

Early research on this compound and this compound-rich extracts highlights its significant anti-inflammatory and antioxidant properties. The quantitative data, although often derived from extracts, provide a strong foundation for its potential as a therapeutic agent. The detailed experimental protocols outlined in this guide offer a framework for future, more specific investigations into the bioactivities of purified this compound. The visualization of its potential interactions with key signaling pathways such as NF-κB and MAPK provides a roadmap for mechanistic studies. Further research is crucial to fully understand the neuroprotective, hepatoprotective, and cardiovascular effects of this compound and to translate these promising early findings into tangible therapeutic applications.

A Comprehensive Review of Globularin: From Traditional Use to Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globularin, an iridoid glucoside primarily isolated from the leaves of Globularia alypum, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in folk medicine, this bioactive compound is now the subject of extensive research to elucidate its therapeutic potential. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its biological effects, mechanisms of action, and the experimental methodologies employed in its study. Quantitative data from various studies are summarized for comparative analysis, and key experimental protocols are detailed to facilitate future research and drug development endeavors.

Quantitative Data Summary

The biological activities of this compound and extracts of Globularia alypum rich in this compound have been quantified in numerous studies. The following tables summarize the key findings, providing a comparative overview of its antioxidant, anti-inflammatory, and hepatoprotective effects.

Table 1: Antioxidant Activity of this compound and Globularia alypum Extracts

| Assay | Test Substance | Concentration/Dose | IC50/EC50 Value | Reference |

| DPPH Radical Scavenging | Globularia alypum Methanol Extract | Not specified | 15.58 ± 0.168 µg/mL | [1] |

| DPPH Radical Scavenging | Globularia alypum Aqueous Extract | Not specified | 0.38 mg/mL | [2] |

| ABTS Radical Scavenging | Globularia alypum Aqueous Extract | Not specified | 0.34 mg/mL | [2] |

Table 2: Anti-inflammatory Activity of this compound and Globularia alypum Extracts

| Assay | Test System | Test Substance | Concentration/Dose | % Inhibition / Effect | Reference |

| α-glucosidase inhibition | In vitro | Globularia alypum Extract | 0.5 mg/mL | ~30% inhibition | [3] |

| α-glucosidase inhibition | In vitro | Globularia alypum Extract | 1.0 mg/mL | ~45% inhibition | [3] |

| Anti-arthritic (protein denaturation inhibition) | In vitro | Globularia alypum Aqueous Extract | Not specified | IC50 = 2.94 mg/mL | [2] |

Table 3: Hepatoprotective Effects of this compound and Related Compounds in CCl4-Induced Liver Injury Models

| Animal Model | Test Substance | Dosage | Parameter Measured | Result | Reference |

| Rats | Dehydrocavidine | Not specified | Serum ALT, AST, ALP, TBIL | Significant decrease | [4] |

| Rats | Schisandrin B | Not specified | Serum ALT, AST | Significant reduction | [5] |

| Mice | Baicalein | Not specified | Serum ALT, AST | Significant attenuation | [6] |

| Mice | (-) Epicatechin | Not specified | Hepatic MDA, GSH, CAT, etc. | Modulation of oxidative stress markers | [7] |

Key Experimental Protocols

This section details the methodologies for the isolation of this compound, assessment of its antioxidant activity, and evaluation of its hepatoprotective effects in vivo.

Isolation and Quantification of this compound

Isolation from Globularia alypum Leaves:

While a highly detailed, step-by-step protocol for the isolation of this compound is not consistently reported across the literature, the general procedure involves solvent extraction followed by chromatographic separation. One study reported the isolation of this compound (3.4% yield) from the leaves of Globularia alypum. The compound was identified and characterized using a combination of physical constants and spectral data, including UV, IR, MS, 1H-NMR, 13C-NMR, DEPT, COSY, and HMBC[8].

A General Approach to Isolation:

-

Extraction: Dried and powdered leaves of Globularia alypum are typically extracted with a polar solvent such as methanol or ethanol using methods like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound is further purified using column chromatography (e.g., silica gel or Sephadex LH-20) with a suitable mobile phase.

-

Identification and Quantification: The purity and identity of the isolated this compound are confirmed by spectroscopic techniques (NMR, MS) and high-performance liquid chromatography (HPLC). HPLC with a photodiode array detector (DAD) is a common method for the quantitative analysis of this compound in plant extracts[2][9].

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test sample (this compound or plant extract)

-

Positive control (e.g., ascorbic acid, gallic acid)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Preparation of test samples: Dissolve the test sample in methanol at various concentrations.

-

Reaction: Add a specific volume of the DPPH solution to an equal volume of the test sample solution in a microplate well or a cuvette.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

In Vivo Hepatoprotective Activity: Carbon Tetrachloride (CCl4)-Induced Liver Injury Model in Rats

The CCl4-induced hepatotoxicity model is a well-established method for screening hepatoprotective agents.

Animals:

-

Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.

-

Animals are housed under standard laboratory conditions with free access to food and water.

Experimental Design:

-

Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.

-

Grouping: Animals are randomly divided into several groups (n=6-8 per group):

-

Group I (Normal Control): Receives the vehicle (e.g., olive oil or saline).

-

Group II (CCl4 Control): Receives CCl4 to induce liver injury.

-

Group III (Positive Control): Receives a standard hepatoprotective drug (e.g., silymarin) along with CCl4.

-

Group IV, V, etc. (Test Groups): Receive different doses of this compound along with CCl4.

-

-

Induction of Hepatotoxicity: CCl4 is typically administered intraperitoneally (i.p.) or orally, diluted in a vehicle like olive oil (e.g., 1:1 v/v), at a dose of 1-2 mL/kg body weight[10]. The administration can be a single dose for acute injury studies or repeated doses over several weeks for chronic injury studies[4].

-

Treatment: this compound or the standard drug is administered orally or i.p. for a specified period before or after CCl4 administration, depending on the study design (preventive or curative).

-

Sample Collection: At the end of the experimental period, animals are euthanized, and blood and liver tissue samples are collected.

-

Biochemical Analysis: Serum is separated from the blood to measure the levels of liver function enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (TBIL)[4].

-

Histopathological Examination: A portion of the liver tissue is fixed in 10% formalin, processed, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver architecture, necrosis, inflammation, and fatty changes.

-

Oxidative Stress Markers: Liver homogenates can be used to measure markers of oxidative stress, such as malondialdehyde (MDA) levels and the activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)[7].

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanism appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a crucial regulator of pro-inflammatory gene expression.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those encoding for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[11].